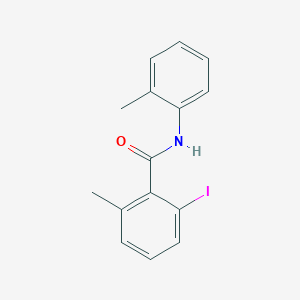
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95% (abbreviated as 1,5-Diisocyanato-2,4-TCMB) is an organic compound with a molecular formula of C9H4Cl6N2O2. It is a colorless, crystalline solid with a melting point of 101-103°C. It is a versatile intermediate used in organic synthesis and has wide ranging applications in the fields of pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1,5-Diisocyanato-2,4-TCMB is based on its ability to react with other molecules to form new compounds. In particular, it is able to react with alcohols, amines, and other isocyanates to form polyurethanes, polyureas, and polyisocyanates. These compounds are then used in a variety of applications, including the production of plastics, paints, and coatings.
Biochemical and Physiological Effects
1,5-Diisocyanato-2,4-TCMB is not known to have any direct biochemical or physiological effects. However, due to its use in the production of plastics, paints, and coatings, it is possible that it may have some indirect effects on the environment and human health.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Diisocyanato-2,4-TCMB is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, availability, and ease of handling. However, it is important to note that it is combustible and should be handled with caution.
Orientations Futures
1,5-Diisocyanato-2,4-TCMB has a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and polymers. Future research may focus on the development of new synthesis methods, the optimization of existing synthesis methods, and the development of new applications for 1,5-Diisocyanato-2,4-TCMB. Additionally, future research may focus on the environmental and health impacts of 1,5-Diisocyanato-2,4-TCMB, as well as its potential for use in the development of green chemistry.
Méthodes De Synthèse
The synthesis of 1,5-Diisocyanato-2,4-TCMB can be achieved through a few different methods. One method involves the reaction of 2,4-dichlorotoluene with phosgene in the presence of a base such as potassium carbonate, followed by the addition of isocyanic acid. Another method involves the reaction of 2,4-dichlorotoluene with hydrogen cyanide in the presence of an acid catalyst such as sulfuric acid.
Applications De Recherche Scientifique
1,5-Diisocyanato-2,4-TCMB is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethanes, polyureas, and polyisocyanates, which are used in the production of plastics, paints, and coatings. In addition, 1,5-Diisocyanato-2,4-TCMB is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Propriétés
IUPAC Name |
1,5-diisocyanato-2,4-bis(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6N2O2/c11-9(12,13)5-1-6(10(14,15)16)8(18-4-20)2-7(5)17-3-19/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHEQJFEXKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Cl)(Cl)Cl)N=C=O)N=C=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

